molecular formula C6H11N5O B12826930 4-amino-2-(2-aminoethyl)-1H-imidazole-5-carboxamide

4-amino-2-(2-aminoethyl)-1H-imidazole-5-carboxamide

Cat. No.: B12826930
M. Wt: 169.19 g/mol
InChI Key: OKPJTGGQFZUAES-UHFFFAOYSA-N
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Description

4-amino-2-(2-aminoethyl)-1H-imidazole-5-carboxamide is a heterocyclic organic compound that contains both amino and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(2-aminoethyl)-1H-imidazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable amino acid derivative, the imidazole ring can be formed through cyclization reactions involving reagents such as phosphorus oxychloride (POCl3) or other dehydrating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(2-aminoethyl)-1H-imidazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents such as alkyl halides can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.

Scientific Research Applications

4-amino-2-(2-aminoethyl)-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-amino-2-(2-aminoethyl)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(2-aminoethyl)thiazole
  • 4-(2-aminoethyl)phenol
  • 2-amino-5-(2-aminoethyl)pyridine

Uniqueness

4-amino-2-(2-aminoethyl)-1H-imidazole-5-carboxamide is unique due to its specific imidazole ring structure combined with amino and carboxamide functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C6H11N5O

Molecular Weight

169.19 g/mol

IUPAC Name

4-amino-2-(2-aminoethyl)-1H-imidazole-5-carboxamide

InChI

InChI=1S/C6H11N5O/c7-2-1-3-10-4(6(9)12)5(8)11-3/h1-2,7-8H2,(H2,9,12)(H,10,11)

InChI Key

OKPJTGGQFZUAES-UHFFFAOYSA-N

Canonical SMILES

C(CN)C1=NC(=C(N1)C(=O)N)N

Origin of Product

United States

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